Cas no 2172041-16-4 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid)

2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid is a protected amino acid derivative commonly employed in peptide synthesis. Its structure features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely utilized due to its stability under basic conditions and ease of removal under mild basic conditions, such as piperidine treatment. The compound also incorporates branched alkyl side chains, enhancing steric control during peptide coupling reactions. This derivative is particularly valuable in solid-phase peptide synthesis (SPPS), where its orthogonal protection strategy and compatibility with standard coupling reagents ensure efficient incorporation into peptide sequences. Its design minimizes side reactions, making it a reliable choice for constructing complex peptides with high precision.
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid structure
2172041-16-4 structure
商品名:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid
CAS番号:2172041-16-4
MF:C26H32N2O5
メガワット:452.542687416077
CID:5930448
PubChem ID:165547062

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid
    • 2172041-16-4
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
    • EN300-1490445
    • インチ: 1S/C26H32N2O5/c1-16(2)22(25(30)31)14-27-24(29)12-17(3)13-28-26(32)33-15-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-11,16-17,22-23H,12-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: SGHRDSXKKSZGOZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C)CC(NCC(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1490445-50mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
50mg
$2829.0 2023-09-28
Enamine
EN300-1490445-2500mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490445-250mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
250mg
$3099.0 2023-09-28
Enamine
EN300-1490445-10000mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490445-1.0g
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
1g
$0.0 2023-06-05
Enamine
EN300-1490445-100mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
100mg
$2963.0 2023-09-28
Enamine
EN300-1490445-500mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
500mg
$3233.0 2023-09-28
Enamine
EN300-1490445-1000mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490445-5000mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
2172041-16-4
5000mg
$9769.0 2023-09-28

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid 関連文献

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acidに関する追加情報

Introduction to 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic Acid (CAS No. 2172041-16-4)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2172041-16-4, represents a sophisticated molecule that combines elements of fluorinated aromatic systems with amino acid derivatives, making it a promising candidate for various applications in drug discovery and molecular research.

The structural framework of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid is characterized by the presence of a fluorene moiety linked through a methoxycarbonyl group to an amino function, which is further connected to a 3-methylbutanamidomethyl group. This configuration imparts unique physicochemical properties, including solubility, stability, and reactivity, that make it particularly useful in the synthesis of complex molecules and in the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of fluorinated compounds in pharmaceutical applications due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorene ring in 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid not only contributes to these advantages but also provides a versatile platform for further chemical modifications. This has opened up new avenues for the development of targeted therapies, particularly in areas such as oncology and neurology, where precise molecular interactions are critical.

The compound's amino acid derivative component, specifically the 3-methylbutanamidomethyl group, adds another layer of functionality that can be exploited for various biological activities. For instance, this moiety can serve as a scaffold for peptidomimetic design, allowing researchers to create molecules that mimic the behavior of natural peptides while avoiding their limitations, such as degradation by proteases or poor cell membrane permeability. Such peptidomimetics have shown promise in the treatment of inflammatory diseases, infectious disorders, and other conditions where peptide-based therapies are limited.

Recent studies have highlighted the potential of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid as a key intermediate in the synthesis of novel bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes involved in disease pathways. For example, derivatives of this compound have been explored as potential inhibitors of kinases and other enzymes overexpressed in cancer cells. The ability to fine-tune the properties of these derivatives through structural modifications has led to the identification of several lead compounds with significant therapeutic potential.

The use of computational methods and high-throughput screening techniques has further accelerated the discovery process involving 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid. These approaches allow researchers to predictably design and synthesize analogs with enhanced efficacy and reduced side effects. Additionally, advances in synthetic chemistry have enabled the preparation of complex derivatives with high purity and yield, making them more accessible for preclinical and clinical studies.

In conclusion, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid (CAS No. 2172041-16-4) represents a valuable tool in pharmaceutical research due to its unique structural features and versatile functional properties. Its potential applications in drug discovery, particularly in the development of targeted therapies for complex diseases, underscore its importance as a building block for future generations of medicinal chemistry. As research continues to uncover new ways to utilize this compound, its significance in advancing therapeutic strategies is likely to grow even further.

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